molecular formula C13H19NO2S B12806441 Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- CAS No. 123993-97-5

Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans-

Cat. No.: B12806441
CAS No.: 123993-97-5
M. Wt: 253.36 g/mol
InChI Key: MNIJNFNCRLFBAR-VXGBXAGGSA-N
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Description

Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- is a heterocyclic amine with a saturated five-membered ring structure. This compound is part of the pyrrolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- typically involves the reaction of 2,5-dimethylpyrrole with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antitubercular activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- is unique due to its specific structural features, such as the presence of both dimethyl and sulfonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

123993-97-5

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

(2R,5R)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C13H19NO2S/c1-10-4-8-13(9-5-10)17(15,16)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3/t11-,12-/m1/s1

InChI Key

MNIJNFNCRLFBAR-VXGBXAGGSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C)C

Canonical SMILES

CC1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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